

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy of Sodium Picramate

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## Compound of Interest

Compound Name: *Sodium picramate*

Cat. No.: *B1233882*

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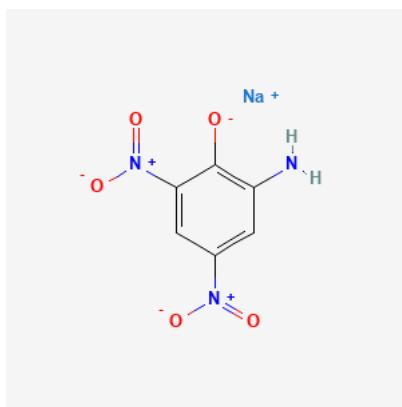
## Abstract

This document provides a detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy of **sodium picramate**. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a visual representation of the experimental workflow. This application note is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development requiring analytical characterization of this compound.

## Introduction

**Sodium picramate** (sodium 2-amino-4,6-dinitrophenolate) is the sodium salt of picramic acid. It is a substituted phenolic compound used primarily as a colorant in hair dye formulations.[1][2] The safety and quality control of products containing **sodium picramate** necessitate accurate and reliable analytical methods for its identification and characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. This note details the application of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy for the analysis of **sodium picramate**.

Chemical Structure:



**Figure 1.** Chemical structure of **Sodium Picramate**.

## NMR Spectral Data

The following tables summarize the experimental and predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **sodium picramate**. Due to the limited availability of complete experimental spectra in the public domain, predicted data is provided for a comprehensive analysis.

### $^1\text{H}$ NMR Data

Solvent: DMSO-d<sub>6</sub> Reference: Tetramethylsilane (TMS)

Proton (H)	Predicted Chemical Shift ( $\delta$ , ppm)	Experimental Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	8.75	~8.20[3]	d	2.5
H-5	8.05	~7.70[3]	d	2.5
-NH <sub>2</sub>	7.90	-	s (broad)	-

Note: Experimental values are based on reported data for picramic acid/picramate, which may show slight variations depending on the exact experimental conditions.[3]

### $^{13}\text{C}$ NMR Data

Solvent: DMSO-d<sub>6</sub> Reference: Tetramethylsilane (TMS)

Carbon (C)	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (-O <sup>-</sup> )	158.5
C-2 (-NH <sub>2</sub> )	149.0
C-3	125.5
C-4 (-NO <sub>2</sub> )	138.0
C-5	115.0
C-6 (-NO <sub>2</sub> )	132.0

## Experimental Protocols

This section outlines the detailed methodology for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of **sodium picramate**.

## Materials and Equipment

- **Sodium Picramate** (analytical standard)
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>, 99.9 atom % D)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

## Sample Preparation

- Weighing: Accurately weigh approximately 10-20 mg of **sodium picramate** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> to the vial.
- Mixing: Gently vortex the vial to ensure complete dissolution of the **sodium picramate**.

- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
- Capping: Securely cap the NMR tube.

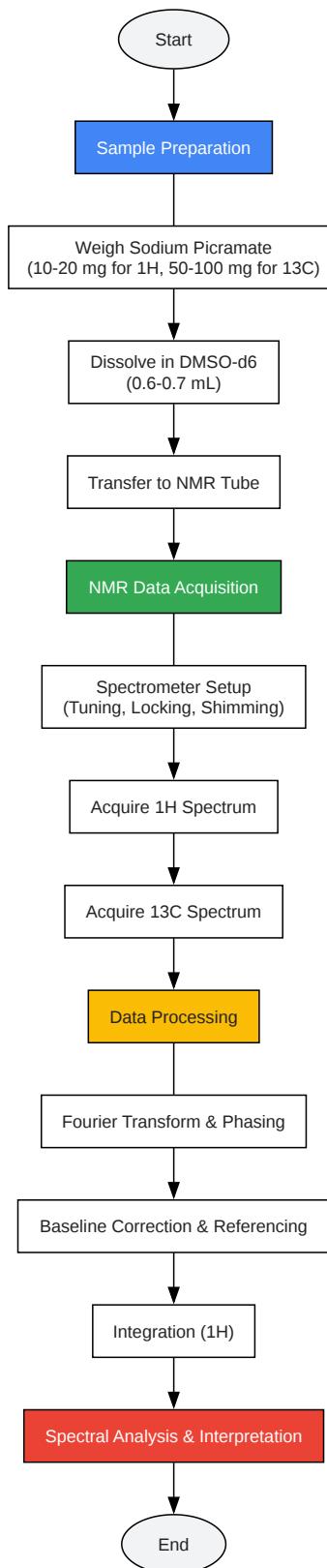
## NMR Spectrometer Setup and Data Acquisition

- Instrument Preparation: Ensure the NMR spectrometer is properly tuned and calibrated.
- Sample Insertion: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub> solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition Parameters (Typical):
  - Pulse Program: Standard single-pulse sequence (e.g., zg30)
  - Number of Scans: 16-64
  - Spectral Width: 0-12 ppm
  - Acquisition Time: ~3-4 seconds
  - Relaxation Delay: 1-2 seconds
- <sup>13</sup>C NMR Acquisition Parameters (Typical):
  - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
  - Number of Scans: 1024-4096 (or more, depending on concentration)
  - Spectral Width: 0-200 ppm
  - Acquisition Time: ~1-2 seconds
  - Relaxation Delay: 2-5 seconds

- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Perform baseline correction.
  - Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> (<sup>1</sup>H: ~2.50 ppm; <sup>13</sup>C: ~39.5 ppm) or an internal standard (e.g., TMS at 0 ppm).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum.

## Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR analysis of **sodium picramate**.

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Caption: NMR Experimental Workflow for **Sodium Picramate**.

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